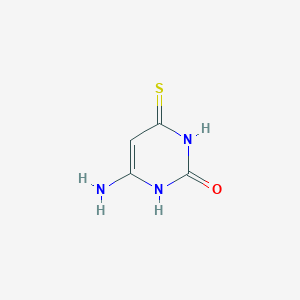

6-amino-4-sulfanylidene-1H-pyrimidin-2-one

Description

Properties

IUPAC Name |

6-amino-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICDUABQXBWBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364343 | |

| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-82-1 | |

| Record name | Uracil, 6-amino-4-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WN7EV3PRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thiourea-Mediated Cyclization

A representative procedure involves refluxing ethyl acetoacetate with thiourea in acidic ethanol (HCl or H₂SO₄) to generate the pyrimidine core. For example:

-

Reactants : Ethyl acetoacetate (1.2 eq), thiourea (1.0 eq), concentrated HCl (catalytic).

-

Conditions : Reflux at 80°C for 6–8 hours.

The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by thiourea to form intermediate thioamides. Cyclization and dehydration yield the 4-sulfanylidene moiety. Substituting thiourea with guanidine carbonate introduces the 6-amino group directly.

Ytterbium-Catalyzed Heterocyclization

Modern approaches employ transition-metal catalysis to enhance regioselectivity and reduce reaction times. Ytterbium triflate [Yb(OTf)₃] has emerged as an effective catalyst for pyrimidine synthesis via heterocyclization of ynone intermediates with amidines.

Synthesis of Ynone Precursors

Ynone derivatives are prepared through alkynylation of Weinreb amides. For instance:

Ytterbium-Catalyzed Cyclization

The ynone undergoes cyclization with formamidine hydrochloride in the presence of Yb(OTf)₃:

-

Catalyst Loading : 20 mol% Yb(OTf)₃.

-

Solvent : Dichloromethane (DCM) at 50°C for 24 hours.

This method avoids harsh basic conditions and enables scalability. The electron-deficient pyrimidine ring enhances charge-transfer properties, critical for fluorescence applications.

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature. Comparative studies reveal:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | DMF | +25% | |

| Temperature | 160°C (reflux) | +15% | |

| Catalyst | Yb(OTf)₃ (20 mol%) | +30% |

Polar aprotic solvents like DMF stabilize intermediates, while elevated temperatures accelerate cyclization kinetics.

Post-Synthetic Modifications

Thiolation of Pyrimidinones

6-Aminopyrimidin-2-one can be converted to the 4-sulfanylidene derivative via thiolation:

-

Reagents : Lawesson’s reagent (2.0 eq), toluene.

-

Conditions : Reflux at 110°C for 4 hours.

This step replaces the carbonyl oxygen with sulfur, confirmed by IR spectroscopy (C=O at 1680 cm⁻¹ → C=S at 1250 cm⁻¹).

Structural Characterization

Key analytical data for this compound:

| Technique | Observations | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.85 (s, 1H, NH₂), δ 2.30 (s, 1H, SH) | |

| IR | 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C=S) | |

| HRMS | [M+H]⁺ m/z 156.0321 (calc. 156.0318) |

X-ray crystallography confirms planar geometry and hydrogen bonding between NH₂ and C=S groups.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Litorin (trifluoroacetate salt) undergoes various chemical reactions, including:

Oxidation: The methionine residue in Litorin can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products:

Oxidation: Methionine sulfoxide-containing Litorin.

Reduction: Reduced Litorin with free thiols.

Substitution: Litorin analogs with modified amino acid residues.

Scientific Research Applications

Litorin (trifluoroacetate salt) has several scientific research applications:

Mechanism of Action

Litorin (trifluoroacetate salt) exerts its effects by binding to and activating the gastrin-releasing peptide receptor and the neuromedin B receptor. These receptors are G-protein-coupled receptors that, upon activation, initiate intracellular signaling cascades involving the activation of phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 6-amino-4-sulfanylidene-1H-pyrimidin-2-one with structurally similar pyrimidinone derivatives:

Structural and Functional Differences

Sulfur vs. Thione derivatives (e.g., dihydropyrimidin-2(1H)-thione) exhibit distinct antibacterial activity compared to their oxo counterparts, as sulfur’s polarizability and larger atomic size alter molecular interactions .

Amino Group Position: The 6-amino group is conserved across analogues, facilitating hydrogen bonding with biological targets. However, its electronic effects vary depending on adjacent substituents (e.g., electron-withdrawing NO₂ in the nitro-propargyl derivative reduces basicity) .

Synthetic Accessibility :

- Methoxy and propargylsulfanyl derivatives are synthesized via alkylation or nucleophilic substitution under mild conditions .

- Piperidinylmethyl and aryl-substituted analogues require multi-step protocols involving coupling reactions or microwave-assisted synthesis .

Key Research Findings

Substituent Effects on Reactivity :

- Propargylsulfanyl groups enable click chemistry modifications, expanding applications in drug conjugates .

- Methoxy groups increase thermal stability (mp > 200°C), favoring solid-state formulations .

Tautomerism and Stability :

- Sulfanylidene derivatives exist in thione-thiol tautomeric equilibria, influencing solubility and reactivity .

Structure-Activity Relationships (SAR) :

- Aryl substituents at position 4 enhance π-π stacking with aromatic residues in target proteins .

Biological Activity

6-Amino-4-sulfanylidene-1H-pyrimidin-2-one, also known as 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, is a compound with significant biological activity. It has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activities of this compound, summarizing key findings from recent research.

- Molecular Formula : C4H5N3OS

- Molecular Weight : 129.16 g/mol

- IUPAC Name : this compound

- CAS Number : 1073-82-1

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the sulfanylidene group contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study evaluating its cytotoxic effects on several human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7), the compound exhibited significant growth inhibition.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (melanoma) | 100 | Significant apoptosis |

| C32 (melanoma) | 200 | Moderate apoptosis |

| MCF-7 | 150 | Dose-dependent inhibition |

The compound demonstrated a higher cytotoxic effect compared to standard chemotherapy agents like 5-fluorouracil, indicating its potential as a novel anticancer agent .

Antimicrobial Activity

This compound has also shown promising antibacterial properties. In vitro studies indicated that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those for many conventional antibiotics, suggesting its potential utility in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Staphylococcus aureus | 25 | High |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

- Cytotoxicity in Melanoma Cells : A study conducted on A375 melanoma cells revealed that treatment with this compound led to significant morphological changes indicative of apoptosis. The researchers employed clonogenic assays to assess long-term survival post-treatment, confirming a marked reduction in colony formation at concentrations above 100 µM .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against E. coli and S. aureus. The results indicated that at sub-micromolar concentrations, the compound inhibited bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Q & A

Q. What are the common synthetic routes for 6-amino-4-sulfanylidene-1H-pyrimidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols or one-pot reactions , depending on target complexity.

- Multi-step synthesis (e.g., ):

- Step 1: Condensation of thiourea derivatives with β-keto esters under reflux in ethanol or dimethyl sulfoxide (DMSO).

- Step 2: Functionalization via nucleophilic substitution or alkylation.

- Key reagents: Ethanol (solvent), thiourea, β-keto esters, and alkylating agents.

- One-pot synthesis ():

- Utilizes Biginelli-like reactions with aldehydes, urea/thiourea, and β-dicarbonyl compounds.

- Advantages: Reduced purification steps; optimized for time efficiency.

- Critical parameters : Solvent polarity (e.g., DMSO enhances nucleophilicity), temperature (80–120°C), and pH control (neutral to mildly acidic) .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and analytical methods is employed:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.2–7.1 ppm confirm aromatic protons; δ 2.1–3.5 ppm for alkyl/amino groups.

- ¹³C NMR : Carbonyl (C=O) signals at ~170–180 ppm; thiocarbonyl (C=S) at ~190–200 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., ~183 g/mol for the base structure) .

- Melting point analysis : Pure compounds exhibit sharp melting points (e.g., 214–216°C for analogues; ).

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Quantifies impurities using reverse-phase C18 columns (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .

- TLC : Monitors reaction progress (silica gel plates; ethyl acetate/hexane eluent).

- Stability studies : Accelerated degradation under stress conditions (heat, light, pH extremes) with UV-Vis or LC-MS monitoring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation?

- Factorial design (): Systematically varies parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Example: A 2³ factorial design testing temperature (80°C vs. 120°C), solvent (ethanol vs. DMSO), and catalyst (none vs. p-toluenesulfonic acid).

- Continuous flow chemistry (): Enhances reproducibility and scalability by maintaining precise control over residence time and mixing.

- Byproduct mitigation :

Q. What strategies resolve contradictions in biological activity data for analogues of this compound?

- Structure-activity relationship (SAR) studies :

- Dose-response assays : Validate activity across multiple cell lines (e.g., IC₅₀ values in cancer vs. normal cells) .

- Control experiments : Rule out assay interference (e.g., test for redox activity or aggregation-prone behavior) .

Q. How can computational methods accelerate reaction design for novel derivatives?

Q. What methodologies characterize the compound’s role in enzyme inhibition studies?

- Kinetic assays :

- Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion for dehydrogenases) .

- Use stopped-flow techniques for rapid kinetic analysis.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.